![molecular formula C9H7NO3 B2825583 Methyl furo[3,2-b]pyridine-5-carboxylate CAS No. 1352896-33-3](/img/structure/B2825583.png)
Methyl furo[3,2-b]pyridine-5-carboxylate
Overview
Description
Structure and Synthesis: Methyl furo[3,2-b]pyridine-5-carboxylate (CAS: 1352896-33-3) is a heterocyclic compound featuring a fused furan and pyridine ring system with a methyl ester group at position 3. Its molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol . Synthesis typically involves a two-step process:
Vilsmeier-Haack formylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate to introduce an aldehyde group at position 2 .
Further functionalization via reactions such as aldoxime formation or condensation with active methylene compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl furo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl furo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Synthesis of Methyl Furo[3,2-b]Pyridine-5-Carboxylate
The synthesis of this compound can be achieved through several methods:
- Thermal Rearrangement : The thermal rearrangement of related compounds can yield methyl furo[3,2-b]pyridine derivatives. This method is essential for accessing various functionalized products that can serve as intermediates in medicinal chemistry .
- Palladium-Mediated Cross-Coupling Reactions : Recent advancements have introduced a concise four-step synthesis involving palladium-mediated cross-coupling reactions. This method allows for the introduction of functional groups at the 3- and 5-positions of the pyridine ring, facilitating structure-activity relationship studies .
- Phase-Transfer Catalysis : This technique has been employed to methylate or benzylate derivatives of the compound effectively, enhancing the diversity of available analogs for biological testing .
Inhibition of Protease-Activated Receptor 2 (PAR-2)
This compound has been identified as a potent inhibitor of PAR-2, a receptor implicated in various inflammatory diseases such as Crohn's disease and rheumatoid arthritis. The compound demonstrates significant efficacy in inhibiting proteolytic activation of PAR-2 in cellular models .
Antimicrobial Activity
Research indicates that derivatives of methyl furo[3,2-b]pyridine can exhibit antimicrobial properties against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the potential for developing new treatments for tuberculosis using these compounds .
Kinase Inhibition
The furopyridine core is present in several kinase inhibitors targeting pathways involved in cancer progression. Methyl furo[3,2-b]pyridine derivatives have shown promise as inhibitors of key kinases such as B-Raf and epidermal growth factor receptor (EGFR), making them candidates for cancer therapy .
Neurological Applications
Emerging studies suggest that compounds related to methyl furo[3,2-b]pyridine may have neuroprotective effects and could be explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to penetrate the blood-brain barrier effectively .
Case Studies
Mechanism of Action
The mechanism of action of methyl furo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Reactivity :
- Electrophilic Aromatic Substitution (EAS) : Reacts at electron-rich positions of the aromatic system .
- Cross-Coupling Reactions : Participates in Suzuki-Miyaura and Negishi couplings due to the pyridine moiety .
- Microwave-Assisted Reactions : Enhanced reaction efficiency under microwave irradiation (e.g., condensation with rhodanine derivatives) .
Comparison with Structurally Similar Compounds
Furopyridine Derivatives
Methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate
- Structure : Differs by a methoxymethyl substituent at position 3.
- Reactivity : Exhibits similar EAS and cross-coupling behavior but shows lower solubility compared to the parent compound due to steric hindrance .
- Applications : Used in microwave-assisted syntheses of fused heterocycles .
Methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate
- Structure : Contains a formyl group at position 2.
- Reactivity: Acts as a precursor for aldoximes and thiazolidinones; reacts faster under microwave conditions .
- Stability : Less stable than the parent compound due to the reactive aldehyde group .
Pyrrolopyridine Carboxylates
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Structure : Replaces the furan ring with a pyrrole and includes a chlorine substituent (CAS: 1190310-67-8, C₉H₇ClN₂O₂ , MW: 210.62 g/mol) .
- Reactivity : Chlorine enhances electrophilic substitution but reduces solubility in polar solvents.
- Applications : Scaffold for kinase inhibitors and anticancer agents .
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Structure : Lacks substituents but shares the pyrrolopyridine core (CAS: 872355-63-0, MW: 176.18 g/mol) .
- Reactivity : Less reactive in cross-couplings compared to furopyridines due to lower aromatic stabilization .
Pyridine Carboxylates with Halogen/CF₃ Groups
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure: Pyridine ring with Cl and CF₃ groups (CAS: 655235-65-7, C₈H₅ClF₃NO₂, MW: 239.58 g/mol) .
- Reactivity : CF₃ group increases electron-withdrawing effects, favoring nucleophilic aromatic substitution.
- Applications : Intermediate in agrochemicals (e.g., herbicides) .
Comparative Analysis
Physical and Chemical Properties
Research Trends and Market Outlook
- Furopyridines : Growing demand in pharmaceutical R&D, particularly for antimicrobial and anticancer agents .
- Pyrrolopyridines : Focus on kinase-targeted therapies, with a projected CAGR of 8.5% (2025–2030) .
- Halogenated Pyridines : Stable growth in agrochemical sectors due to resistance management needs .
Biological Activity
Methyl furo[3,2-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by a fused ring system comprising a furan and a pyridine moiety. Its synthesis typically involves cyclization reactions, such as the reaction of 2-aminopyridine with furan-2-carboxylic acid under dehydrating conditions using agents like phosphorus oxychloride.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
This compound has shown promising anticancer properties in several studies:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and 3T3-L1 (mouse embryo) cells. The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency .
- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis. Notably, it has been identified as a selective inhibitor of cdc-like kinases (CLKs), which play crucial roles in cancer cell survival and growth .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Cytotoxic |
Caco-2 | 20 | Cytotoxic |
3T3-L1 | 25 | Cytotoxic |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In experimental models, it has been shown to reduce the expression of inflammatory markers such as COX-2 and iNOS. This suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Assessment : A series of derivatives of this compound were synthesized and evaluated for their cytotoxicity against a panel of human tumor cell lines. Some derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications for improving efficacy .
- Kinase Inhibition : In a study focused on kinase inhibitors, this compound was identified as a scaffold for developing selective inhibitors targeting the Hedgehog signaling pathway. This pathway is crucial in various cancers, making this finding particularly relevant for therapeutic development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl furo[3,2-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of furan and pyridine precursors. For example, cyclization under acidic catalysis (e.g., H₂SO₄) in toluene at 80–100°C achieves moderate yields (45–60%) . Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) while maintaining yields (~50–55%) by enhancing reaction homogeneity and energy efficiency . Key parameters include solvent polarity (toluene vs. DMF), temperature control, and catalyst loading.
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., furan vs. pyridine ring protons) and detects impurities. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing furo[3,2-b] from furo[2,3-b] isomers .
- HPLC-MS : Validates purity (>95%) and detects by-products from incomplete cyclization or oxidation .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Pre-dissolution in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Degrades under prolonged light exposure; store at -20°C in amber vials. Stability in DMSO is limited to 1 month at -20°C due to ester hydrolysis risks .
Advanced Research Questions
Q. How does substitution on the furopyridine ring influence structure-activity relationships (SAR) in biological assays?
- Methodological Answer : Comparative studies of analogs show:
Q. What mechanisms underlie its interaction with cytochrome P450 enzymes, and how can this inform toxicity studies?
- Methodological Answer : this compound acts as a competitive inhibitor of CYP3A4 (Ki = 8.2 μM), likely via π-π stacking with the heme cofactor. Assess metabolic stability using liver microsome assays and LC-MS/MS to detect reactive intermediates . Co-administering CYP inhibitors (e.g., ketoconazole) in animal models clarifies in vivo relevance .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 μM vs. 25 μM in HeLa cells) may arise from:
Properties
IUPAC Name |
methyl furo[3,2-b]pyridine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUMSSVWIGWCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)OC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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